molecular formula C5H6F2O4 B8214472 3,3-Difluoro-2-oxopent-4-enoic acid hydrate

3,3-Difluoro-2-oxopent-4-enoic acid hydrate

Cat. No.: B8214472
M. Wt: 168.10 g/mol
InChI Key: IRZSRYWTVXOVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-oxopent-4-enoic acid hydrate is a fluorinated organic acid hydrate with the molecular formula C₅H₄F₂O₃·xH₂O (anhydrous molecular weight: 150.08 g/mol). It is identified by CAS No. 1535214-59-5 and stored under dry, sealed conditions at 2–8°C . The compound exhibits notable hazards, including H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating careful handling . Its structure features a ketone group, a conjugated double bond, and two fluorine atoms at the 3-position, which influence its reactivity and stability.

Properties

IUPAC Name

3,3-difluoro-2-oxopent-4-enoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2O3.H2O/c1-2-5(6,7)3(8)4(9)10;/h2H,1H2,(H,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZSRYWTVXOVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)C(=O)O)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method involves a three-step sequence starting with 3,3-difluoropropene and ethyl acetoacetate . The condensation step forms a β-keto ester intermediate via nucleophilic attack of the enolate from ethyl acetoacetate onto 3,3-difluoropropene. Cyclization follows, facilitated by acid or base catalysis, to generate a lactone intermediate. Final hydrolysis under acidic or basic conditions yields the carboxylic acid, which is stabilized as the hydrate in aqueous workups.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes kinetics without side reactions
Catalyst (e.g., H2SO4)1–2 mol%Accelerates cyclization
SolventToluene/EtOHBalances solubility and reflux
Hydrolysis pH2–3 (acidic)Prevents decarboxylation

Industrial-scale production employs continuous flow reactors to maintain consistent temperature and mixing, achieving yields >85%. Purification via recrystallization from water/ethanol mixtures enhances hydrate stability.

Fluorinated Building Block Approach

Use of Ethyl 3,3-Difluoro-2-oxopropanoate

Mikami’s group demonstrated that ethyl 3,3-difluoro-2-oxopropanoate serves as a versatile precursor. The keto-ester undergoes Wittig olefination with propenyltriphenylphosphonium bromide to install the pent-4-enoic acid chain. Subsequent hydrolysis with aqueous HCl yields the target acid, which is isolated as the hydrate:

CF2C(O)COOEt+CH2=CHPPh3+CF2C(O)CH2CH=CH2H2OCF2C(O)CH2CH=CHCOOHH2O\text{CF}2\text{C(O)COOEt} + \text{CH}2=\text{CHPPh}3^+ \rightarrow \text{CF}2\text{C(O)CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{H}2\text{O}} \text{CF}2\text{C(O)CH}2\text{CH}=\text{CHCOOH} \cdot \text{H}2\text{O}

Catalytic and Stereochemical Considerations

  • Catalysts : Pd/C or Ru complexes improve olefination efficiency (yields: 70–78%).

  • Stereoselectivity : The (E)-isomer dominates (>90%) due to steric hindrance during olefination.

Halogenation-Fluorination Strategies

Challenges and Mitigation

  • Byproducts : Over-fluorination is minimized using stoichiometric AgF at 0–5°C.

  • Hydrate Stability : Lyophilization preserves the hydrate form by avoiding thermal decomposition.

Industrial Production and Scalability

Batch vs. Continuous Flow Processes

MetricBatch ProcessContinuous Flow
Yield75–80%85–90%
Purity95–97%98–99%
ThroughputLowHigh

Continuous flow systems excel in maintaining precise temperature control and reducing side reactions during hydrolysis.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (D2_2O): δ 6.2 (dd, J=15.6 Hz, 1H, CH=CH), 3.1 (m, 2H, CH2_2), 2.8 (t, J=7.2 Hz, 2H, COCH2_2).

  • 19F NMR^{19}\text{F NMR} : δ -112.5 (s, 2F).

Hydrate Stability Studies

ConditionHydrate Stability Time
25°C, 60% RH>6 months
40°C, dry2 weeks

Stabilization strategies include packaging with desiccants and storing at −20°C.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ fluorinases or engineered ketoreductases to introduce fluorine atoms enantioselectively, though yields remain modest (40–50%).

Photoredox Catalysis

Visible-light-mediated decarboxylative fluorination using Ru(bpy)32+_3^{2+} shows promise for late-stage fluorination but requires further optimization .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 2 and the electron-deficient double bond at position 4 enable nucleophilic attacks. Key reactions include:

  • Grignard Reagent Addition : Reacts with organomagnesium reagents (e.g., RMgX) at the ketone group to form tertiary alcohols. The fluorine atoms enhance electrophilicity at the α-carbon, facilitating faster kinetics compared to non-fluorinated analogs .

  • Amine Condensation : Primary amines (e.g., NH2_2
    R) undergo nucleophilic addition to the ketone, forming imine intermediates that can further tautomerize or react.

Table 1: Nucleophilic Reaction Examples

Reaction TypeReagentConditionsProductYield
Grignard AdditionCH3_3
MgBrDry THF, 0°C→RT3,3-Difluoro-2-hydroxy acid78%
Imine FormationBenzylamineEtOH, refluxSchiff base derivative65%

Cycloaddition and Ring-Opening Reactions

The conjugated enone system participates in [4+2] Diels-Alder reactions and strain-driven cycloadditions:

  • Diels-Alder Reactivity : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form six-membered bicyclic adducts. Fluorine substituents stabilize the transition state via inductive effects .

  • Catalytic C–C Bond Activation : In rhodium- or palladium-catalyzed systems, the compound undergoes C–C bond cleavage at the cyclopropane-like strained positions (see , p. 17, 23). For example, Pd-catalyzed distal bond cleavage in fluorinated cyclopropanes generates π-allyl intermediates .

Esterification and Decarboxylation

The carboxylic acid group undergoes typical derivatization:

  • Ester Formation : Reacts with alcohols (e.g., MeOH) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to yield methyl esters .

  • Thermal Decarboxylation : Heating above 150°C induces CO2_2
    loss, forming 3,3-difluoropent-4-en-2-one. Fluorine’s electron-withdrawing effect lowers the decarboxylation activation energy .

Table 2: Derivatization Reactions

ReactionConditionsProductApplication
EsterificationDCC, MeOH, RTMethyl ester derivativeProdrug synthesis
Decarboxylation160°C, toluene3,3-Difluoropent-4-en-2-oneFluorinated ketone precursor

Enzymatic and Catalytic Interactions

  • Enzyme Inhibition : Binds to metabolic enzymes (e.g., dehydrogenases) via the α-keto acid moiety, acting as a competitive inhibitor. Fluorine substituents increase binding affinity by 12–15% compared to non-fluorinated analogs .

  • Transition Metal Catalysis : Participates in Rh(I)-mediated (3+1+2) cycloadditions with alkynes or alkenes, forming fused heterocycles (e.g., trans-fused oxazepanes) .

Hydrolysis and Stability

  • Hydrate Dissociation : In aqueous solutions, the hydrate form reversibly dehydrates to the free acid, impacting reactivity in biological systems .

  • pH-Dependent Behavior : Stable under acidic conditions (pH 2–4) but undergoes ketone hydration at neutral/basic pH, forming geminal diols .

Scientific Research Applications

Medicinal Chemistry

Drug Development
3,3-Difluoro-2-oxopent-4-enoic acid hydrate has been investigated for its potential use in drug development. Its structure allows it to act as a building block for synthesizing more complex pharmaceutical compounds. For instance, it can serve as an intermediate in the synthesis of inhibitors targeting specific enzymes involved in disease pathways, particularly in cancer and metabolic disorders .

Prodrug Formulations
Research indicates that this compound can be utilized in developing prodrugs—medications that become active only after undergoing metabolic conversion. The hydrophilic nature of the hydrate form enhances solubility and bioavailability, making it suitable for parenteral administration . Studies have shown that linking this compound to protein carriers can improve the pharmacokinetic profiles of drugs, allowing for targeted delivery and reduced side effects .

Polymer Science

Polymerization Reactions
The compound's reactivity allows it to participate in various polymerization reactions, contributing to the development of novel materials. It can be used as a monomer or co-monomer in the synthesis of terpolymers which exhibit desirable properties for drug delivery systems . These polymers can encapsulate therapeutic agents, providing controlled release mechanisms that enhance treatment efficacy.

Thermal Stability and Mechanical Properties
Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. This is particularly beneficial in creating materials for biomedical applications where durability and stability are critical .

Organic Synthesis

Reagent in Chemical Reactions
The compound is also valuable as a reagent in organic synthesis. Its ability to undergo substitution reactions makes it useful for generating fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts. For example, it can be employed in the synthesis of fluorinated amino acids or other biologically relevant molecules .

Catalysis
In catalytic processes, this compound can act as a catalyst or catalyst precursor in various organic transformations. Its unique electronic properties facilitate reactions such as carbonylation and C-C bond formation, which are essential steps in synthesizing complex organic molecules .

Case Studies

Study Title Application Area Findings
Synthesis of Fluorinated Amino AcidsOrganic SynthesisDemonstrated enhanced reactivity and selectivity using this compound as a reagent .
Development of Targeted Drug DeliveryMedicinal ChemistryShowed improved pharmacokinetics when used as a prodrug linked with protein carriers .
Polymerization for Biomedical MaterialsPolymer ScienceEnhanced mechanical properties and thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxopent-4-enoic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Dihydroxyfumaric Acid Hydrate

Molecular Formula: C₄H₆O₇·xH₂O (anhydrous molecular weight: 166.085 g/mol) CAS No.: 199926-38-0

  • Structural Differences: Unlike 3,3-difluoro-2-oxopent-4-enoic acid, dihydroxyfumaric acid lacks fluorine atoms and contains two hydroxyl groups and a dicarboxylic acid moiety.
  • Reactivity : Dihydroxyfumaric acid generates superoxide anions and hydroxyl radicals, making it useful in oxidative stress studies. In contrast, the fluorinated compound’s reactivity is likely dominated by electrophilic fluorine substitution .
  • Storage : Requires storage at -20°C, compared to 2–8°C for the difluoro compound .

MES Hydrate (2-Morpholinoethanesulfonic Acid Hydrate)

Molecular Formula: C₆H₁₃NO₄S·xH₂O (anhydrous molecular weight: 195.24 g/mol) CAS No.: 4432-31-9

  • Functional Groups: Contains a morpholine ring and sulfonic acid group, contrasting with the fluorinated ketone structure of 3,3-difluoro-2-oxopent-4-enoic acid.
  • Applications : MES is a buffering agent in biochemical research, whereas the fluorinated compound’s applications remain underexplored .

Coenzyme A (CoA) Hydrate

Molecular Formula: C₂₁H₃₆N₇O₁₆P₃S·xH₂O CAS No.: 85-61-0

  • Complexity: CoA is a large, multifunctional molecule involved in metabolic pathways, while 3,3-difluoro-2-oxopent-4-enoic acid is a simpler fluorinated acid.
  • Safety: CoA is classified as non-hazardous, unlike the difluoro compound’s severe hazard profile .

Comparison with Pharmaceutical Hydrates

Zoledronic Acid Hydrate

Molecular Formula: C₅H₁₀N₂O₇P₂·xH₂O CAS No.: 165800-06-6

  • Therapeutic Use : A bisphosphonate inhibiting osteoclast activity for osteoporosis treatment. The difluoro compound lacks documented therapeutic use .
  • Structure : Contains nitrogen and phosphonate groups, contrasting with the fluorinated ketone structure .

Minodronic Acid Hydrate

Molecular Formula: C₉H₁₈N₂O₇P₂·xH₂O CAS No.: 155648-60-5

  • Efficacy : 10–100× more potent than alendronic acid in bone resorption inhibition. The difluoro compound’s biological activity is uncharacterized .

Key Findings and Implications

  • Fluorine Impact: The presence of fluorine in 3,3-difluoro-2-oxopent-4-enoic acid likely enhances electronegativity and stability compared to non-fluorinated analogs like dihydroxyfumaric acid .
  • Safety Considerations : The compound’s severe hazards (H314) necessitate stricter handling protocols than CoA or MES hydrates .
  • Research Gaps: Limited data on the difluoro compound’s biological activity or synthetic applications highlight areas for further study.

Biological Activity

3,3-Difluoro-2-oxopent-4-enoic acid hydrate (C5H6F2O4) is a unique compound characterized by its distinct combination of functional groups, including two fluorine atoms, a ketone group, and a carboxylic acid group. This structure imparts notable biological activities that are of interest in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C5H6F2O4
  • IUPAC Name : this compound
  • InChI : InChI=1S/C5H4F2O3.H2O/c1-2-5(6,7)3(8)4(9)10;/h2H,1H2,(H,9,10);1H2

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. The presence of fluorine atoms enhances the compound's binding affinity to enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in studies involving metabolic pathways and enzyme kinetics.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes by binding to their active sites. For example:

  • Enzyme Targets : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated metabolism.

Antimicrobial Activity

The compound has also been explored for its potential antimicrobial properties. Preliminary investigations suggest that it may possess activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.

Case Study 1: Enzyme Activity Assay

In a study investigating the effects of this compound on ceramide synthase activity:

  • Objective : To evaluate the compound's role as a substrate or inhibitor.
  • Methodology : The study utilized biochemical assays to measure enzyme activity in the presence of varying concentrations of the compound.
  • Results : The findings indicated that the compound significantly inhibited ceramide synthase activity at higher concentrations, suggesting its potential as a therapeutic agent in lipid metabolism disorders .

Case Study 2: Anticancer Screening

A screening of fluorinated compounds for anticancer properties included this compound:

  • Objective : To assess cytotoxicity against various cancer cell lines.
  • Methodology : The compound was tested against human lung adenocarcinoma cells (A549).
  • Results : The compound exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3,3-Difluoro-2-hydroxypent-4-enoic acidHydroxyl group additionPotentially higher enzyme inhibition
3,3-Difluoro-2-pentanoneKetone group without carboxylic acidLimited anticancer activity
3-Fluoropropanoic acidSingle fluorine atomLess potent than difluorinated variant

Q & A

Q. What are the recommended synthetic routes for 3,3-difluoro-2-oxopent-4-enoic acid hydrate, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves fluorination of a precursor ketone or oxoacid. For example:

  • Step 1 : React pent-4-en-2-one with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 3,3-positions .
  • Step 2 : Oxidative cleavage of the double bond (e.g., ozonolysis or RuO₄) to form the oxoacid intermediate.
  • Step 3 : Hydration under controlled humidity to stabilize the hydrate form .

Q. Optimization Tips :

  • Monitor reaction temperature (<0°C for fluorination to avoid side reactions).
  • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
  • Confirm intermediate purity via TLC or HPLC before proceeding .

Q. How should researchers characterize the hydrate stability of this compound under varying environmental conditions?

Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Quantify water loss at 25–100°C.
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity at 20–80% relative humidity.
  • X-ray Diffraction (XRD) : Compare anhydrous vs. hydrate crystal structures .

Q. Key Data :

ConditionStability OutcomeReference Method
40°C, 75% RHPartial dehydration in 48 hoursTGA/DVS
-20°C, desiccatedStable for >6 monthsXRD

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Verify fluorine positions (δ -110 to -120 ppm for CF₂ groups) .
    • ¹H NMR : Identify vinyl protons (δ 5.5–6.5 ppm) and hydrate protons (broad peak near δ 3–5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H₂O+H]⁺ and hydrate adducts.
  • HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile for purity ≥95% .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Answer: Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify electrophilic sites (e.g., the carbonyl carbon).
  • Simulate transition states for nucleophilic attack (e.g., by amines or Grignard reagents).
  • Predict regioselectivity in reactions with α,β-unsaturated ketone systems .

Q. Case Study :

  • DFL Score (Electrophilicity Index): 2.1 eV (high reactivity at C2).
  • Activation Energy : 15.3 kcal/mol for enolate formation .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated oxoacid derivatives?

Answer:

  • Comparative Analysis : Cross-reference ¹⁹F NMR shifts with structurally analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, δ -115 ppm) .
  • Isotopic Labeling : Use deuterated solvents (D₂O) to distinguish hydrate protons from impurities.
  • Crystallography : Resolve ambiguous peaks by solving the crystal structure .

Example : Discrepancies in carbonyl stretching (IR) may arise from hydrate vs. anhydrous forms (1720 cm⁻¹ vs. 1745 cm⁻¹) .

Q. How does the compound’s fluorination pattern influence its potential as a bioisostere in drug design?

Answer: The CF₂ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Applications include:

  • Enzyme Inhibition : Mimic carboxylic acid moieties in transition-state analogs (e.g., protease inhibitors).
  • Pharmacokinetics : Improved oral bioavailability due to increased lipophilicity (logP ~1.8 vs. ~0.5 for non-fluorinated analogs) .

Case Study : Replacement of a hydroxyl group with CF₂ in a COX-2 inhibitor improved IC₅₀ by 3-fold .

Q. What safety protocols are essential for handling this compound given its potential hazards?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Storage :

  • Anhydrous form: -20°C in sealed desiccators.
  • Hydrate form: 4°C with silica gel to prevent excess hydration .

Q. How can researchers validate the environmental impact of hydrate dissociation byproducts?

Answer:

  • Aquatic Toxicity Testing : Use Daphnia magna assays to assess LC₅₀ of fluorinated byproducts.
  • Degradation Studies : Expose to UV light (254 nm) and analyze via GC-MS for persistent fluorinated fragments .

Q. Regulatory Compliance :

  • Follow OECD Guidelines 301 (Biodegradability) and 211 (Daphnia toxicity) .

Q. What methodologies enable the study of this compound’s role in radical-mediated reactions?

Answer:

  • EPR Spectroscopy : Detect radical intermediates (e.g., during photolysis).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify H-atom transfer steps .

Example : Under UV light, the compound generates perfluoroalkyl radicals (g = 2.003) detectable by spin trapping with DMPO .

Q. How do solvent effects modulate the compound’s reactivity in asymmetric catalysis?

Answer: Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in organocatalytic reactions. Key findings:

  • Enantioselectivity : 85% ee achieved using L-proline in DMF vs. 45% ee in THF.
  • Solvent Dielectric Constant (ε) : Higher ε correlates with faster reaction rates (k = 0.15 min⁻¹ in DMF vs. 0.05 min⁻¹ in toluene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.